Cas no 7689-62-5 (2-Chloro-1,5-naphthyridine)

2-Chloro-1,5-naphthyridine is a heterocyclic organic compound featuring a naphthyridine core substituted with a chlorine atom at the 2-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. Its rigid aromatic framework contributes to stability and predictable reactivity patterns. The compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its ability to modulate electronic and steric properties in target structures.
2-Chloro-1,5-naphthyridine structure
2-Chloro-1,5-naphthyridine structure
Product Name:2-Chloro-1,5-naphthyridine
CAS No:7689-62-5
MF:C8H5ClN2
MW:164.591700315475
MDL:MFCD13189452
CID:47669
PubChem ID:15153031
Update Time:2025-11-02

2-Chloro-1,5-naphthyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1,5-naphthyridine
    • 1,5-naphthyridine, 2-chloro-
    • LogP
    • 2-Chloro-[1,5]naphthyridine
    • JUYRQGHDOBBUEA-UHFFFAOYSA-N
    • FCH1123441
    • TRA0054056
    • PB18055
    • SY027090
    • ST2409769
    • AB0057121
    • AX8240617
    • Z5113
    • AM20061497
    • 189C452
    • AKOS016001474
    • SCHEMBL252490
    • DS-2205
    • FT-0757645
    • DTXSID60569183
    • 2-Chloro-1 pound not5-naphthyridine
    • F2147-5476
    • MFCD13189452
    • CS-0043840
    • EN300-248737
    • 7689-62-5
    • DB-075196
    • MDL: MFCD13189452
    • Inchi: 1S/C8H5ClN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H
    • InChI Key: JUYRQGHDOBBUEA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C2C(C=CC=N2)=N1

Computed Properties

  • Exact Mass: 164.01425
  • Monoisotopic Mass: 164.0141259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.349
  • Melting Point: 109-111 ºC
  • Boiling Point: 281 ºC
  • Flash Point: 281.5 °C at 760 mmHg
  • Refractive Index: 1.662
  • PSA: 25.78

2-Chloro-1,5-naphthyridine Security Information

2-Chloro-1,5-naphthyridine Pricemore >>

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2-Chloro-1,5-naphthyridine Suppliers

Amadis Chemical Company Limited
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(CAS:7689-62-5)2-Chloro-1,5-naphthyridine
Order Number:A847060
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:13
Price ($):366.0/1282.0
Email:sales@amadischem.com

Additional information on 2-Chloro-1,5-naphthyridine

Comprehensive Guide to 2-Chloro-1,5-naphthyridine (CAS No. 7689-62-5): Properties, Applications, and Market Insights

2-Chloro-1,5-naphthyridine (CAS No. 7689-62-5) is a specialized heterocyclic compound with significant potential in pharmaceutical and material science research. This chlorinated naphthyridine derivative features a unique molecular structure combining a naphthyridine core with a reactive chlorine substituent, making it valuable for various synthetic applications. Researchers and industry professionals are increasingly interested in this compound due to its versatile reactivity and potential as a building block for more complex molecules.

The chemical formula of 2-Chloro-1,5-naphthyridine is C8H5ClN2, with a molecular weight of 164.59 g/mol. Its structure consists of a bicyclic aromatic system containing two nitrogen atoms at the 1 and 5 positions, with a chlorine atom at the 2 position. This arrangement gives the compound distinctive electronic properties that are being explored in medicinal chemistry applications and organic electronic materials. The compound typically appears as a white to off-white crystalline powder under standard conditions.

One of the most important characteristics of 2-Chloro-1,5-naphthyridine is its reactivity as an electrophile in substitution reactions. The chlorine atom at the 2-position can be readily displaced in nucleophilic aromatic substitution reactions, making this compound a valuable intermediate for synthesizing various 1,5-naphthyridine derivatives. Recent studies have focused on its use in creating potential kinase inhibitors and other biologically active compounds, particularly in the development of new anticancer agents and antiviral drugs.

In pharmaceutical research, 2-Chloro-1,5-naphthyridine serves as a key precursor for numerous drug discovery programs. The 1,5-naphthyridine scaffold has shown promising activity against various disease targets, and the chlorine substituent provides an excellent handle for further functionalization. Many researchers are investigating its potential in developing treatments for neurological disorders and inflammatory conditions, areas that represent significant unmet medical needs and current drug discovery hotspots.

The material science applications of 2-Chloro-1,5-naphthyridine are equally noteworthy. Its conjugated π-system and nitrogen-rich structure make it interesting for developing organic semiconductors and luminescent materials. Scientists are exploring its incorporation into organic light-emitting diodes (OLEDs) and other electronic devices, capitalizing on the growing demand for flexible electronics and energy-efficient displays.

Synthetic methodologies for 2-Chloro-1,5-naphthyridine continue to evolve, with recent advances focusing on more efficient and sustainable production routes. Modern green chemistry approaches are being applied to its synthesis, including catalytic methods that reduce waste and improve atom economy. These developments are particularly relevant given the increasing emphasis on sustainable chemical manufacturing and environmentally friendly processes in the chemical industry.

The global market for 2-Chloro-1,5-naphthyridine and related compounds has shown steady growth, driven by expanding research in pharmaceutical and material science applications. Market analysts note increasing demand from contract research organizations and academic institutions working on innovative therapeutics and advanced materials. The compound's price and availability fluctuate based on production capacity and research trends, with purity grades ranging from technical to ultra-high purity for specialized applications.

Quality control and analytical characterization of 2-Chloro-1,5-naphthyridine are critical for research applications. Standard analytical techniques include HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification. Proper storage conditions (typically cool, dry environments under inert atmosphere) are essential to maintain the compound's stability over time, especially for long-term research projects and scale-up preparations.

Safety considerations for handling 2-Chloro-1,5-naphthyridine follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and safety glasses should be used. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions and disposal guidelines, particularly when working with larger quantities or in industrial-scale applications.

Future research directions for 2-Chloro-1,5-naphthyridine include exploring its potential in catalysis and coordination chemistry, where its nitrogen atoms can serve as ligands for metal centers. Additionally, its photophysical properties are being investigated for applications in molecular sensors and imaging agents. These emerging applications position the compound as a versatile building block in both life sciences and materials research.

For researchers seeking high-quality 2-Chloro-1,5-naphthyridine, several specialized chemical suppliers offer the compound in various quantities and purity grades. When sourcing this material, it's important to verify the supplier's analytical data and quality control procedures, especially for structure-activity relationship studies and other sensitive applications where purity is critical.

In conclusion, 2-Chloro-1,5-naphthyridine (CAS No. 7689-62-5) represents a valuable chemical tool with diverse applications in modern research. Its unique structural features and reactivity continue to inspire innovations across multiple scientific disciplines, from drug discovery to advanced materials development. As research into naphthyridine chemistry advances, this compound is likely to play an increasingly important role in scientific and technological breakthroughs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7689-62-5)2-Chloro-1,5-naphthyridine
A847060
Purity:99%/99%
Quantity:5g/25g
Price ($):366.0/1282.0
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